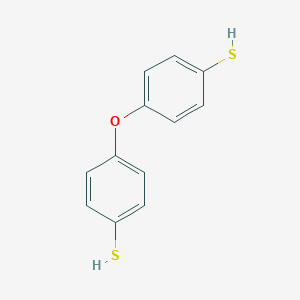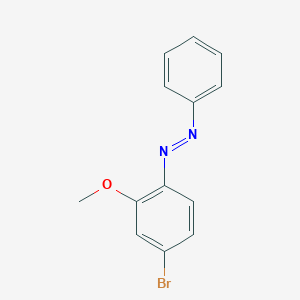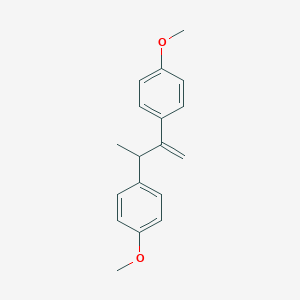
1-Butene, 2,3-bis(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2,3-bis(p-methoxyphenyl)-, also known as bis(4-methoxyphenyl)but-3-ene-2-one, is a synthetic compound widely used in scientific research for its unique properties. This compound is mainly used in the pharmaceutical industry for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- is not well understood. However, studies have shown that the compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the compound has been shown to exhibit antimicrobial activity and may be useful in the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- in lab experiments include its unique properties, such as its antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, the limitations of using 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)-. One area of interest is the development of new drugs based on the compound's unique properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Future research may also focus on improving the synthesis and purification methods of the compound to increase its availability for research.
Méthodes De Synthèse
The synthesis of 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- is carried out by the condensation of 4-methoxybenzaldehyde and 1,3-butadiene in the presence of a base catalyst. The reaction yields a yellowish powder, which is then purified by recrystallization. The purity of the compound can be determined by melting point analysis, NMR spectroscopy, and HPLC.
Applications De Recherche Scientifique
1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has various applications in scientific research. It is used as a building block in the synthesis of various drugs, including antitumor, anti-inflammatory, and antimicrobial agents. The compound has also been studied for its potential use as a fluorescent probe for the detection of biological molecules. Additionally, 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
15542-00-4 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3 |
Clé InChI |
DADXREUJYRMSRE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



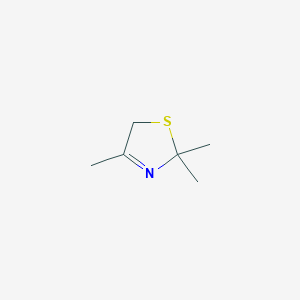
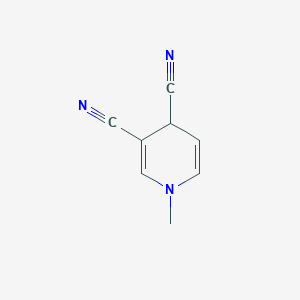



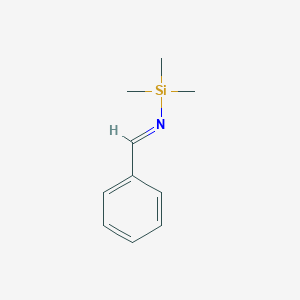

![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)




